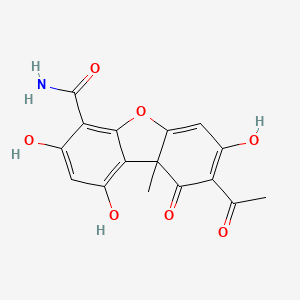
MtbHU-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MtbHU-IN-1 is a compound known for its inhibitory effects on the nucleoid-associated protein HU in Mycobacterium tuberculosis. This protein plays a crucial role in maintaining the chromosomal architecture and regulating DNA transactions in bacteria. By inhibiting this protein, this compound disrupts the nucleoid architecture and reduces the growth of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MtbHU-IN-1 involves the use of stilbene derivatives. The core region within the HU-DNA interface is targeted using these derivatives, which specifically inhibit HU-DNA binding . The detailed synthetic routes and reaction conditions are typically proprietary and may require access to specialized chemical databases or publications for comprehensive information.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the production would likely involve large-scale synthesis of stilbene derivatives followed by purification and formulation processes to ensure the compound’s stability and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: MtbHU-IN-1 primarily undergoes binding reactions with the nucleoid-associated protein HU in Mycobacterium tuberculosis. This binding disrupts the nucleoid architecture and inhibits the growth of the bacteria .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various stilbene derivatives. The conditions for these reactions typically involve controlled environments to ensure the specificity and efficacy of the inhibitor .
Major Products Formed: The major product formed from the reaction of this compound with the nucleoid-associated protein HU is a complex that disrupts the nucleoid architecture, leading to reduced bacterial growth .
Applications De Recherche Scientifique
MtbHU-IN-1 has significant applications in scientific research, particularly in the study of Mycobacterium tuberculosis. It is used to investigate the role of nucleoid-associated proteins in bacterial growth and survival. Additionally, it serves as a potential therapeutic agent for developing treatments against tuberculosis by targeting the HU protein .
Mécanisme D'action
MtbHU-IN-1 exerts its effects by binding to the nucleoid-associated protein HU in Mycobacterium tuberculosis. This binding disrupts the interaction between HU and DNA, leading to changes in gene expression and nucleoid architecture. The disruption of these processes ultimately reduces the growth and survival of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- SD1
- SD4
Uniqueness: MtbHU-IN-1 is unique in its high specificity and binding affinity for the nucleoid-associated protein HU in Mycobacterium tuberculosis. This specificity makes it a valuable tool for studying the role of HU in bacterial growth and for developing targeted therapies against tuberculosis .
Propriétés
Formule moléculaire |
C44H36N4O12S2 |
|---|---|
Poids moléculaire |
876.9 g/mol |
Nom IUPAC |
4-[[2-[(E)-2-[2-[(4-carboxyphenyl)sulfamoyl]-4-[(4-methoxybenzoyl)amino]phenyl]ethenyl]-5-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C44H36N4O12S2/c1-59-37-21-11-29(12-22-37)41(49)45-35-19-5-27(39(25-35)61(55,56)47-33-15-7-31(8-16-33)43(51)52)3-4-28-6-20-36(46-42(50)30-13-23-38(60-2)24-14-30)26-40(28)62(57,58)48-34-17-9-32(10-18-34)44(53)54/h3-26,47-48H,1-2H3,(H,45,49)(H,46,50)(H,51,52)(H,53,54)/b4-3+ |
Clé InChI |
BUKDBBAIBCRONN-ONEGZZNKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)
![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)
![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)


![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)


